molecular formula C21H18O7 B1264734 Mitorubrin

Mitorubrin

Cat. No. B1264734
M. Wt: 382.4 g/mol
InChI Key: ZLULUXWJVBHEMS-SNAWJCMRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Mitorubrin is an azaphilone that is 7,8-dihydro-6H-2-benzopyran substituted by a methyl group at position 7, oxo groups at positions 6 and 8, a propenyl group at position 3 and a (2,4-dihydroxy-6-methylbenzoyl)oxy group at position 7. It is an azaphilone and a beta-diketone.

Scientific Research Applications

Antifungal Activity Enhancement

Mitorubrin derivatives, such as 6'-Hydroxy-3'-methoxy-mitorubrin, have been found to potentiate the antifungal activity of miconazole against Candida albicans. These derivatives were isolated from Penicillium radicum and exhibit a common isochromane-like ring structure which contributes to their biological activity (Yamazaki, Ōmura, & Tomoda, 2010).

Azaphilone Heterodimers in Fungi

Mitorubrin derivatives have been observed in the ascomata of certain Talaromyces species of fungi. These derivatives vary in their optical rotations, indicating different stereochemical configurations. This study highlights the diversity of mitorubrin derivatives in nature (Suzuki et al., 1999).

Synthetic Approach

Synthetic strategies for creating mitorubrin and related azaphilone natural products have been developed. These syntheses involve steps like oxidative dearomatization and olefin cross-metathesis, demonstrating the chemical complexity and potential for laboratory production of mitorubrin-like compounds (Zhu & Porco, 2006).

Gas-phase Fragmentation Studies

The gas-phase fragmentation pathways of mitorubramines, derivatives of mitorubrin, have been studied using high-resolution mass spectrometry. This research provides insights into the structural characteristics of mitorubrin derivatives and their potential as secondary metabolites in fungi (Svilar et al., 2012).

Biofilm Inhibition

Hybridorubrins, unique azaphilone heterodimers derived from mitorubrin, have shown strong inhibition of Staphylococcus aureus biofilm formation. This finding indicates a potential application of mitorubrin derivatives in addressing bacterial infections, especially those involving biofilms (Becker et al., 2020).

properties

Product Name

Mitorubrin

Molecular Formula

C21H18O7

Molecular Weight

382.4 g/mol

IUPAC Name

[7-methyl-6,8-dioxo-3-[(E)-prop-1-enyl]isochromen-7-yl] 2,4-dihydroxy-6-methylbenzoate

InChI

InChI=1S/C21H18O7/c1-4-5-14-7-12-8-17(24)21(3,19(25)15(12)10-27-14)28-20(26)18-11(2)6-13(22)9-16(18)23/h4-10,22-23H,1-3H3/b5-4+

InChI Key

ZLULUXWJVBHEMS-SNAWJCMRSA-N

Isomeric SMILES

C/C=C/C1=CC2=CC(=O)C(C(=O)C2=CO1)(C)OC(=O)C3=C(C=C(C=C3C)O)O

Canonical SMILES

CC=CC1=CC2=CC(=O)C(C(=O)C2=CO1)(C)OC(=O)C3=C(C=C(C=C3C)O)O

synonyms

mitorubrin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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